Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose
Overview
Description
Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose is a synthetic carbohydrate derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is frequently employed in the biomedical field and holds immense significance for the advancement of drugs targeting diverse ailments. Its distinctive attributes render it an efficacious instrument for investigating drug interactions and mechanisms of action.
Preparation Methods
The preparation of Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose involves several synthetic routes. One common method includes the treatment of 6-O-tosyl-1,2,3,4-tetra-O-acetyl-alpha-D-glucopyranoside with hydrogen bromide in acetic acid to obtain the corresponding glycosyl bromide. This glycosyl bromide is then treated with benzyltriethylammonium tetrathiomolybdate in acetonitrile at 28°C for 0.5 hours, resulting in the formation of 2,3,4-tri-O-acetylthiolevoglucosan . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Deacetylation: The acetyl groups can be removed under acidic or basic conditions, resulting in the formation of the corresponding deacetylated product.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include hydrogen bromide, acetic acid, benzyltriethylammonium tetrathiomolybdate, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of various carbohydrate derivatives and glycosyl donors in oligosaccharide synthesis.
Biology: The compound is used to study drug interactions and mechanisms of action, making it valuable in drug development and biomedical research.
Medicine: It holds potential for the development of drugs targeting diverse ailments, including cancer and metabolic disorders.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, derivatives of this compound have been shown to inhibit enzymes such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to the suppression of cancer cell proliferation . The compound’s acetyl and tosyl groups play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose can be compared with other similar compounds, such as:
1-Thio-beta-D-glucose tetraacetate: This compound has similar acetyl groups but contains a thiol group instead of a tosyl group.
2,3,4,6-Tetra-O-acetyl-D-mannopyranose: This compound is an acetylated derivative of mannose, differing in the sugar moiety.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranuronate: This compound is an acetylated derivative of glucuronic acid, differing in the functional groups attached to the sugar.
The uniqueness of this compound lies in its tosyl group, which provides distinct reactivity and applications compared to other acetylated sugar derivatives.
Properties
IUPAC Name |
[4,5,6-triacetyloxy-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O12S/c1-11-6-8-16(9-7-11)34(26,27)28-10-17-18(29-12(2)22)19(30-13(3)23)20(31-14(4)24)21(33-17)32-15(5)25/h6-9,17-21H,10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKNNNHECVVJTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O12S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984679 | |
Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(4-methylbenzene-1-sulfonyl)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6619-10-9 | |
Record name | NSC271947 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271947 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC25298 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(4-methylbenzene-1-sulfonyl)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.